N-(4-Ethoxy-phenyl)-3-(4-methyl-benzyl)-succinamic acid
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Overview
Description
3-[(4-ETHOXYPHENYL)CARBAMOYL]-4-(4-METHYLPHENYL)BUTANOIC ACID is an organic compound with a complex structure that includes both ethoxyphenyl and methylphenyl groups
Preparation Methods
The synthesis of 3-[(4-ETHOXYPHENYL)CARBAMOYL]-4-(4-METHYLPHENYL)BUTANOIC ACID typically involves multiple steps. One common method includes the reaction of 4-ethoxyphenyl isocyanate with 4-methylphenylbutanoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-[(4-ETHOXYPHENYL)CARBAMOYL]-4-(4-METHYLPHENYL)BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens or nitrating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(4-ETHOXYPHENYL)CARBAMOYL]-4-(4-METHYLPHENYL)BUTANOIC ACID has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-ETHOXYPHENYL)CARBAMOYL]-4-(4-METHYLPHENYL)BUTANOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modifying the activity of these targets. The specific pathways involved depend on the biological context and the particular targets of interest.
Comparison with Similar Compounds
Similar compounds to 3-[(4-ETHOXYPHENYL)CARBAMOYL]-4-(4-METHYLPHENYL)BUTANOIC ACID include:
4-[(3-Methoxyphenyl)carbamoyl]butanoic acid: An isomer with a methoxy group instead of an ethoxy group.
4-[(Methylsulfonyl)amino]-3-phenoxyphenylbutanoic acid: A related compound with different substituents on the aromatic rings.
3,5-Dichlorophenylbutanoic acid: Another similar compound with chlorine substituents. The uniqueness of 3-[(4-ETHOXYPHENYL)CARBAMOYL]-4-(4-METHYLPHENYL)BUTANOIC ACID lies in its specific combination of ethoxy and methylphenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23NO4 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-(4-ethoxyanilino)-3-[(4-methylphenyl)methyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H23NO4/c1-3-25-18-10-8-17(9-11-18)21-20(24)16(13-19(22)23)12-15-6-4-14(2)5-7-15/h4-11,16H,3,12-13H2,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
SNAHCYLESZADEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)C)CC(=O)O |
solubility |
>51.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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